![molecular formula C12H12F3N3O2S B1454940 4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide CAS No. 1394929-77-1](/img/structure/B1454940.png)
4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves creating a new series of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives (designated as compounds 1–5) and a benzothiazine derivative (compound 6). These derivatives are structurally related to riluzole , which is currently the only neuroprotective drug approved for treating amyotrophic lateral sclerosis (ALS) . The synthesis process likely includes modifications to the benzoxazole and benzothiazine moieties, resulting in the desired compound.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Agent Research
This compound has been structurally related to riluzole, a neuroprotective drug approved for the treatment of amyotrophic lateral sclerosis (ALS). Research suggests that derivatives of this compound, including benzamide derivatives, may antagonize voltage-dependent Na+ channel currents. This indicates potential applications as inhibitors of these channels, which could contribute to neuroprotection in conditions like ALS .
Anticonvulsant Activity
The structural similarity to riluzole also suggests that this compound may possess anticonvulsant properties. Riluzole has been shown to have anxiolytic and anti-ischaemic properties, which could be explored with this compound in the development of new treatments for seizure disorders .
Glutamate Release Inhibition
One of the mechanisms by which riluzole is believed to slow the progression of ALS is through the reduction of glutamate release. As a structurally related compound, research into the ability of 4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide to inhibit glutamate release could provide insights into new therapeutic strategies for neurodegenerative diseases .
NMDA Receptor Blockade
Riluzole is known to block some postsynaptic effects of glutamate by noncompetitive blockade of NMDA receptors. Investigating this compound’s affinity for NMDA receptors could lead to the development of new drugs that modulate these receptors, potentially offering benefits for conditions associated with excessive glutamate activity .
GABA A-Receptor Function Potentiation
Research into riluzole has shown that it can potentiate postsynaptic GABA A-receptor function. Exploring this property with 4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide could lead to new insights into the modulation of GABAergic signaling in the central nervous system .
Ion Channel Modulation
The compound’s potential effects on a variety of ion channels, particularly voltage-dependent sodium channels, could be significant. This research avenue could uncover new pharmacological tools for the study of ion channelopathies and contribute to the design of novel ion channel modulators .
Eigenschaften
IUPAC Name |
4-amino-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O2S/c13-12(14,15)20-7-3-4-8-9(6-7)21-11(17-8)18-10(19)2-1-5-16/h3-4,6H,1-2,5,16H2,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLZBASBHZGJPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NC(=O)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.